molecular formula C20H18N4O4 B12158899 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide

Cat. No.: B12158899
M. Wt: 378.4 g/mol
InChI Key: JHIYWOIUIGSDMW-UHFFFAOYSA-N
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Description

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is a synthetic specialty chemical designed for preclinical research, built upon the privileged tetrahydropyrrolo[2,1-b]quinazolinone scaffold. This core structure is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring alkaloids and its association with diverse biological activities. Compounds based on this scaffold have demonstrated multiple potential activities against numerous targets, positioning them as valuable tools for drug discovery (PMC12430496). A key area of investigation for this chemotype is in neuroscience. Structurally related 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline derivatives have been designed and evaluated as potent neuroprotective agents. Specifically, such compounds have shown efficacy as NR2B-selective NMDA receptor antagonists, which can attenuate Ca2+ influx induced by NMDA and modulate downstream signaling pathways, offering a promising strategy for investigating excitotoxicity in neurological disorders (PubMed:29604542). The incorporation of a benzamide moiety further expands the potential research applications of this molecule. The pyrroloquinazoline framework is also explored for the design of anticancer and antibacterial agents, as these annelated heterocycles can be fine-tuned to interact with various enzymatic targets (PMC12430496). This molecule is supplied For Research Use Only and is intended to support these advanced areas of scientific inquiry, providing researchers with a specialized compound for hit-to-lead optimization and mechanistic studies in neuropharmacology and oncology.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

4-[[2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl]amino]benzamide

InChI

InChI=1S/C20H18N4O4/c21-19(26)12-3-5-13(6-4-12)22-18(25)11-28-14-7-8-16-15(10-14)20(27)24-9-1-2-17(24)23-16/h3-8,10H,1-2,9,11H2,(H2,21,26)(H,22,25)

InChI Key

JHIYWOIUIGSDMW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)OCC(=O)NC4=CC=C(C=C4)C(=O)N)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilamide with 4-Phenoxybutyryl Chloride

Anthranilamide (2-aminobenzamide) reacts with 4-phenoxybutyryl chloride under thermal conditions to form an intermediate N-(3-phenoxybutyryl)anthranilamide. Cyclization of this intermediate via heating induces intramolecular nucleophilic attack, yielding 2-(3-phenoxypropyl)quinazolin-4-one. Subsequent bromination at the γ-position of the alkyl side chain with hydrobromic acid (HBr) in acetic acid generates 2-(3-bromopropyl)quinazolin-4-one. Alkaline-mediated cyclization of this bromo derivative produces the pyrrolo[2,1-b]quinazolin-9-one core.

Reaction Conditions

StepReagentsSolventTemperatureTimeYield
Cyclization4-Phenoxybutyryl chlorideToluene110°C6 h68%
BrominationHBr (48%), AcOHAcetic acid80°C4 h72%
Alkaline cyclizationNaOH (2M)Water/EtOHReflux3 h65%

Alternative Route via Vilsmeier-Haack Reagent

Phosphorus oxychloride (POCl₃) facilitates the formation of a cyclic imine intermediate when reacted with 2-pyrrolidinone. This imine reacts with anthranilic acid to generate a cyclic amidine, which undergoes dehydration to yield the pyrrolo[2,1-b]quinazolinone system. This method is advantageous for introducing electron-withdrawing substituents on the quinazolinone ring.

Installation of the Oxyacetyl Linker

The oxyacetyl group bridges the quinazolinone core and the benzamide moiety. This step requires regioselective functionalization of the hydroxyl group at the 7-position of the pyrrolo[2,1-b]quinazolinone.

Activation of the Hydroxyl Group

The hydroxyl group at position 7 is activated via conversion to a mesylate or tosylate. Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) in the presence of triethylamine (Et₃N) yields the corresponding mesylate, which serves as a superior leaving group for nucleophilic substitution.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
MsCl, Et₃NDCM0°C → RT2 h89%

Nucleophilic Substitution with Bromoacetyl Bromide

The mesylated intermediate undergoes nucleophilic displacement with bromoacetyl bromide in anhydrous tetrahydrofuran (THF), yielding 7-(bromoacetyloxy)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one. Alternatively, chloroacetyl chloride may be used, though bromoacetyl bromide offers higher reactivity.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
Bromoacetyl bromide, K₂CO₃THF50°C4 h75%

Coupling with 4-Aminobenzamide

The final step involves amide bond formation between the acetylated quinazolinone and 4-aminobenzamide.

Activation of the Acetyl Group

The bromoacetyl intermediate is converted to the corresponding acid chloride using oxalyl chloride in DCM. This reaction is catalyzed by a catalytic amount of dimethylformamide (DMF), which generates the highly reactive acetyl chloride species.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
Oxalyl chloride, DMFDCM0°C → RT1 h92%

Amide Coupling

The acid chloride reacts with 4-aminobenzamide in the presence of Et₃N to neutralize HCl byproducts. The reaction proceeds in DCM at room temperature, yielding the target compound after purification via flash chromatography.

Reaction Conditions

ReagentsSolventTemperatureTimeYield
4-Aminobenzamide, Et₃NDCMRT12 h68%

Purification and Characterization

Crude 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (3:7 → 1:1). Characterization by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) confirms structural integrity.

¹H NMR (400 MHz, DMSO-d₆) Key Signals

  • δ 10.32 (s, 1H, CONH)

  • δ 8.45 (d, J = 8.4 Hz, 1H, quinazolinone H-5)

  • δ 7.89–7.82 (m, 4H, benzamide aromatic H)

  • δ 4.68 (s, 2H, OCH₂CO)

Challenges and Optimization

Regioselectivity in Cyclization

Competing pathways during the cyclization of 2-(3-bromopropyl)quinazolin-4-one may yield regioisomers. Optimization of base strength (e.g., using K₂CO₃ instead of NaOH) reduces byproduct formation.

Stability of the Oxyacetyl Linker

The acetyl chloride intermediate is moisture-sensitive. Strict anhydrous conditions and inert atmosphere (N₂ or Ar) are critical to prevent hydrolysis .

Chemical Reactions Analysis

Types of Reactions

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline compounds .

Scientific Research Applications

4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, it can inhibit their activity, leading to the disruption of cellular signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares its pyrrolo[2,1-b]quinazolinone core with several analogs, but its functionalization distinguishes it from related derivatives. A comparative analysis is summarized below:

Compound Core Structure Key Substituents Hypothesized Impact
4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide (Target) Pyrrolo[2,1-b]quinazolinone 7-Oxyacetyl-linked benzamide Enhanced hydrogen-bonding capacity; potential kinase or receptor-binding affinity .
(E)-3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one () Pyrrolo[2,1-b]quinazolinone 3-Benzylidene with dimethylamino group Extended conjugation may improve photophysical properties; possible charge transfer .
9-Oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid (CAS 55762-24-8; ) Pyrrolo[2,1-b]quinazolinone 6-Carboxylic acid Increased hydrophilicity; potential for salt formation or coordination chemistry .

Functional Group Analysis

  • Target Compound: The benzamide-acetyloxy side chain introduces amide and ether linkages, which may enhance solubility in polar aprotic solvents compared to non-functionalized analogs.
  • Compound: The dimethylamino benzylidene substituent introduces electron-donating and π-conjugated effects, which could stabilize excited states for applications in optoelectronics or fluorescence-based sensing .
  • Compound : The carboxylic acid group at position 6 facilitates hydrogen bonding and ionic interactions, making it suitable for metal-organic frameworks (MOFs) or prodrug derivatization .

Biological Activity

The compound 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide has garnered interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide is C17H18N4O6C_{17}H_{18}N_{4}O_{6}. It features a complex structure that includes a quinazoline derivative, which is known for various pharmacological effects.

Anticancer Activity

Research has indicated that quinazoline derivatives possess significant anticancer properties. A study highlighted that compounds similar to 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide exhibit cytotoxic effects against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung Cancer)0.009
Compound BMCF-7 (Breast Cancer)0.021
Compound CHeLa (Cervical Cancer)0.026

These results suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.

Neuropharmacological Effects

In addition to anticancer properties, quinazoline derivatives have shown promise in neuropharmacology. They may act as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. A study demonstrated that certain quinazoline compounds significantly inhibited MAO-A activity:

CompoundMAO-A Inhibition (%)
Compound X57.1
Compound Y61.2

This inhibition suggests potential applications in treating conditions like depression and anxiety.

Case Studies

A notable case study involved the evaluation of a series of quinazoline derivatives for their biological activities. The study synthesized various compounds and assessed their effects on cancer cell lines and MAO activity. The most promising candidates were selected for further development based on their potency and selectivity.

Example Case Study Findings

  • Compound Z : Showed significant cytotoxicity against A549 cells with an IC50 of 0.009 µM.
  • Compound W : Exhibited moderate MAO-A inhibition at a concentration of 50 µM.

Q & A

Q. What are the established synthetic routes for 4-({[(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}amino)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including cyclization of pyrroloquinazoline precursors followed by amide coupling. For example:

  • Cyclization : Reacting 9-oxo-tetrahydropyrroloquinazoline derivatives with chloroacetyl chloride under reflux in anhydrous DMF forms the oxyacetyl intermediate .
  • Amide Formation : The intermediate is coupled with 4-aminobenzamide using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane, monitored by TLC .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product. Characterization includes melting point analysis, IR (amide C=O stretch at ~1650 cm⁻¹), and NMR (e.g., quinazoline aromatic protons at δ 7.2–8.1 ppm) .

Q. Which spectroscopic and analytical methods are critical for verifying the compound’s structural integrity?

  • 1H/13C NMR : Confirms aromaticity, substituent positions, and amide bond formation. For example, the acetyloxy group’s methylene protons appear as a singlet (~δ 4.6 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 433.1567 for C22H19N4O4) .
  • Elemental Analysis : Ensures purity (>95% C, H, N content) .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

  • Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and identify energy barriers. For example, optimize cyclization steps using solvent effects (e.g., DMF vs. THF) .
  • Machine Learning : Train models on existing reaction data (temperature, catalyst, solvent) to predict optimal parameters (e.g., 80°C, 12-hour reflux in DMF) .

Q. How to resolve contradictory bioactivity data across different assay platforms?

  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed cell density, serum-free conditions) .
  • Metabolic Stability Check : Use liver microsomes to assess if rapid degradation explains low activity in certain assays .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing benzamide with pyridine) to isolate functional group contributions .

Q. What experimental designs are effective for studying structure-activity relationships (SAR)?

  • Factorial Design : Vary substituents (e.g., electron-withdrawing groups on benzamide) while holding core structure constant. Analyze bioactivity via ANOVA .
  • Free-Wilson Analysis : Quantify contributions of specific moieties (e.g., acetyloxy linker) to activity .

Q. How to improve aqueous solubility without compromising target binding?

  • Prodrug Strategy : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo .
  • Co-Crystallization : Screen with cyclodextrins or hydrophilic co-formers (e.g., succinic acid) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

IntermediateRoleCharacterization Techniques
9-Oxo-pyrroloquinazolineCore scaffoldIR (C=O at 1700 cm⁻¹), NMR
Oxyacetyl chloride derivativeElectrophilic coupling agentTLC (Rf = 0.5 in EtOAc/Hexane)

Q. Table 2. Statistical Design for SAR Studies

FactorLevelsResponse Variable
Substituent (R)-H, -OCH3, -NO2IC50 (EGFR inhibition)
SolventDMF, DMSO, THFReaction Yield (%)

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